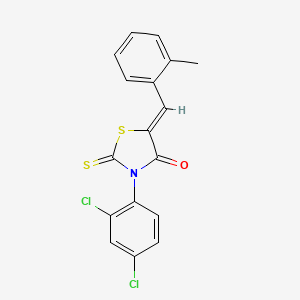
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as MBMP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. MBMP belongs to the class of compounds known as piperidinecarboxamides, which have been shown to have various biological activities.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is not fully understood, but several studies have suggested that it interacts with various molecular targets in cells. N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases, enzymes that play a role in gene expression and cell proliferation. It has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and transient receptor potential channels, which are involved in pain signaling.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. In neuronal cells, N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to protect against oxidative stress-induced damage and inhibit the aggregation of amyloid beta. In animal models of neuropathic pain, N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to reduce pain behavior.
Advantages and Limitations for Lab Experiments
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its synthetic accessibility and purity. The synthesis of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide is relatively simple and can be performed in a few steps. The purity of the compound can be confirmed through various analytical techniques, including NMR spectroscopy and HPLC. However, N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential toxicity. The solubility of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be improved through the use of organic solvents or co-solvents. The toxicity of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be assessed through various toxicity assays, including MTT assays and LD50 tests.
Future Directions
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has shown promising results in various scientific research applications, and there are several future directions for its study. One potential direction is the development of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide as a therapeutic agent for cancer and neurodegenerative disorders. The efficacy and safety of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be further evaluated in animal models and clinical trials. Another potential direction is the study of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide's mechanism of action and molecular targets. The interaction of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide with various molecular targets can be studied through the use of molecular docking and in vitro assays. Finally, the synthesis of structural analogs of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide can be explored to improve its potency and selectivity.
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 4-methoxybenzylamine with 4-methylbenzylchloride in the presence of a base, followed by the reaction of the resulting intermediate with piperidinecarboxylic acid. The final product is obtained after purification through column chromatography. The synthesis of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been reported in several studies, and the purity of the compound has been confirmed through various analytical techniques.
Scientific Research Applications
N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various diseases, including cancer, neurodegenerative disorders, and pain management. Several studies have reported the anticancer activity of N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In neurodegenerative disorders, N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has been studied for its neuroprotective properties. It has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease, and protect neuronal cells from oxidative stress-induced damage. N-(4-methoxybenzyl)-1-(4-methylbenzyl)-4-piperidinecarboxamide has also been studied for its potential analgesic properties, as it has been shown to reduce pain in animal models of neuropathic pain.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-3-5-19(6-4-17)16-24-13-11-20(12-14-24)22(25)23-15-18-7-9-21(26-2)10-8-18/h3-10,20H,11-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOJDEIIOZUYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4932741.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)


![N-(1-{1-[3-(4-fluorophenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4932802.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)

